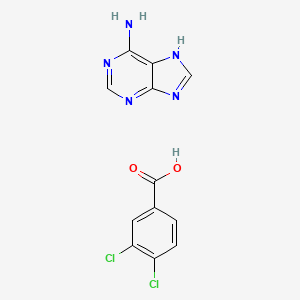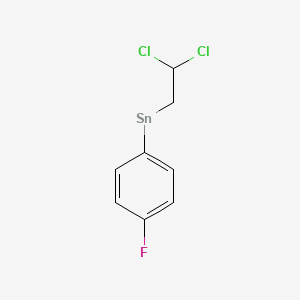
(2,2-Dichloroethyl)(4-fluorophenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dichloroethyl)(4-fluorophenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,2-dichloroethyl group and a 4-fluorophenyl group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as intermediates in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloroethyl)(4-fluorophenyl)stannane typically involves the stannylation of 4-fluorophenyl halides with 2,2-dichloroethylstannane. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dichloroethyl)(4-fluorophenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom can be substituted by other nucleophiles, leading to the formation of new organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various organotin compounds, tin oxides, and reduced tin species, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2,2-Dichloroethyl)(4-fluorophenyl)stannane has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2,2-Dichloroethyl)(4-fluorophenyl)stannane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function.
Pathways Involved: The compound may affect cellular signaling pathways, oxidative stress responses, and gene expression, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(4-fluorophenyl)stannane: Another organotin compound with similar applications in organic synthesis and materials science.
Triphenylstannane: Known for its use in the synthesis of various organotin compounds and as a reagent in organic reactions.
Uniqueness
(2,2-Dichloroethyl)(4-fluorophenyl)stannane is unique due to the presence of both 2,2-dichloroethyl and 4-fluorophenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
67460-94-0 |
|---|---|
Molekularformel |
C8H7Cl2FSn |
Molekulargewicht |
311.75 g/mol |
IUPAC-Name |
2,2-dichloroethyl-(4-fluorophenyl)tin |
InChI |
InChI=1S/C6H4F.C2H3Cl2.Sn/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H;2H,1H2; |
InChI-Schlüssel |
WYSCRGWPDWCUOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)[Sn]CC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



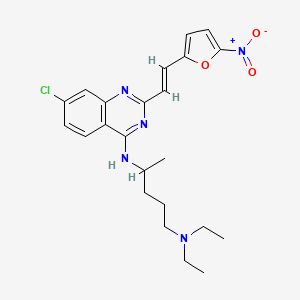

![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
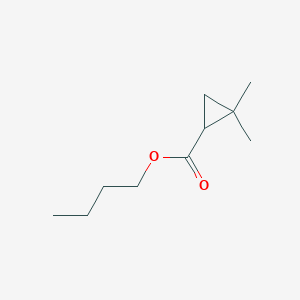
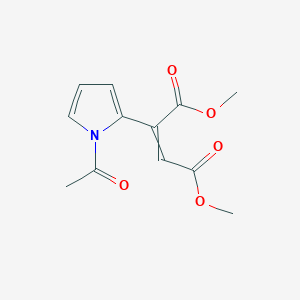
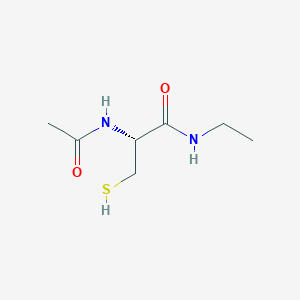
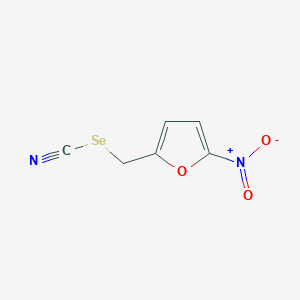
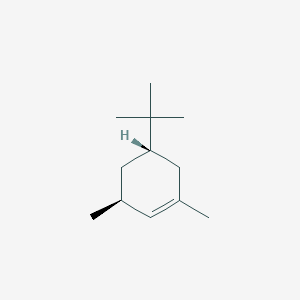
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)

